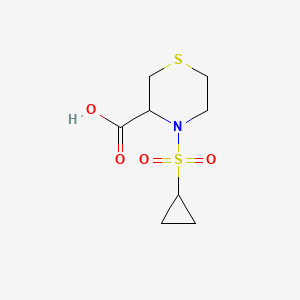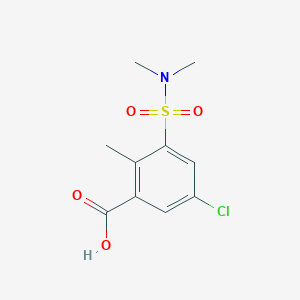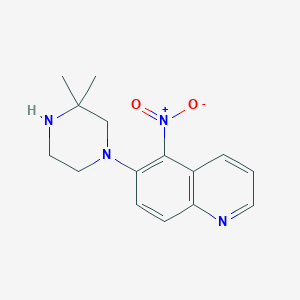![molecular formula C11H13FN2O2 B7625170 N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B7625170.png)
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C9H10FNO. It is also known as 2’-Fluoroacetanilide. This compound is characterized by the presence of an acetamido group attached to a fluorophenyl methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Fluoroaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the acetamido group.
Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Fluoroacetanilide
- N-(2-fluorophenyl)acetamide
Uniqueness
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of both acetamido and fluorophenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-[acetamido-(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAJGIFSTYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chloro-4-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7625111.png)
![2-[4-(3-Chloro-4-fluorobenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7625114.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7625120.png)
![2-[(3-Hydroxyphenyl)methyl]-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B7625130.png)
![(4,6-diamino-1,3,5-triazin-2-yl)methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7625133.png)
![(2S)-2-amino-N-[2-(2-hydroxy-5-methylanilino)-2-oxoethyl]-3-methylbutanamide](/img/structure/B7625142.png)


![N-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B7625152.png)

![2-[(4-Hydroxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B7625166.png)
